2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air. This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production of this compound for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese (III) acetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of organic electronic materials and other advanced materials
Wirkmechanismus
The mechanism by which 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-d]thiazole: Shares a similar fused ring system but differs in the specific arrangement of atoms.
Naphtho[2,3-d]thiazole: Another related compound with a different ring fusion pattern.
Thiazole Derivatives: A broad class of compounds containing the thiazole ring, each with unique properties and applications
Uniqueness
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole stands out due to its specific ring fusion and the presence of both sulfur and nitrogen atoms, which confer unique electronic and structural properties. These characteristics make it particularly valuable in the fields of organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
42256-87-1 |
---|---|
Molekularformel |
C14H9NS |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
2H-indeno[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C14H9NS/c1-2-9-4-5-12-11(10(9)3-1)6-7-13-14(12)16-8-15-13/h1-7H,8H2 |
InChI-Schlüssel |
GQLCQOBJZPXUMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=CC3=C4C=CC=C4C=CC3=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.